molecular formula C9H20N2O B2501397 rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis CAS No. 1592018-91-1

rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis

Cat. No.: B2501397
CAS No.: 1592018-91-1
M. Wt: 172.272
InChI Key: RNSSMMIAROTMLD-CBLAIPOGSA-N
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Description

The compound rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, is a notable chemical entity characterized by its complex structure The compound belongs to a class of morpholine derivatives, where morpholine is a heterocyclic amine featuring both oxygen and nitrogen within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: The compound can be synthesized through a multi-step reaction sequence starting from a suitable morpholine derivative. For instance, one may initiate the process with the alkylation of morpholine using a halogenated precursor to introduce the 2,6-dimethyl substituents.

  • Route 2: An alternative approach involves the reductive amination of a ketone precursor with a suitable amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the compound can be produced on a larger scale using continuous flow reactors. This allows precise control over reaction conditions, improving yields and reducing by-products. The process may involve the catalyzed hydrogenation of intermediates, followed by purification using column chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

  • Reduction: The compound may be reduced to yield alcohol derivatives.

  • Substitution: The amino group present in the compound makes it susceptible to nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Nucleophiles: Halides, alkoxides, thiolates.

Major Products Formed

  • Oxidation: Formation of ketone derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in organic synthesis, aiding in the development of more complex molecules.

Biology

In biological research, it is explored for its potential interactions with biological targets due to its structural similarity to natural compounds.

Medicine

Pharmacological studies investigate its potential as a lead compound for developing drugs targeting specific receptors or enzymes.

Industry

It is utilized in the synthesis of specialty chemicals and advanced materials, contributing to the development of innovative products.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the function of these biological macromolecules. The precise pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylmorpholine

  • Propan-1-amine derivatives

Unique Attributes

The unique cis configuration of rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine imparts distinct stereochemical properties, influencing its reactivity and biological activity compared to its trans or other isomeric counterparts.

This compound's unique structure and versatile reactivity make it an exciting subject of study across multiple scientific disciplines.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSSMMIAROTMLD-CBLAIPOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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